molecular formula C7H18ClNO2S B13523221 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride

Cat. No.: B13523221
M. Wt: 215.74 g/mol
InChI Key: JWKCZJUZPFUFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine hydrochloride is a sulfonated amine derivative characterized by an ethanesulfonyl group (–SO₂C₂H₅) attached to a dimethyl-substituted propan-1-amine backbone.

Properties

Molecular Formula

C7H18ClNO2S

Molecular Weight

215.74 g/mol

IUPAC Name

3-ethylsulfonyl-2,2-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H17NO2S.ClH/c1-4-11(9,10)6-7(2,3)5-8;/h4-6,8H2,1-3H3;1H

InChI Key

JWKCZJUZPFUFMC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(C)(C)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-dimethylpropan-1-amine+ethanesulfonyl chloride3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine+HCl\text{2,2-dimethylpropan-1-amine} + \text{ethanesulfonyl chloride} \rightarrow \text{3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine} + \text{HCl} 2,2-dimethylpropan-1-amine+ethanesulfonyl chloride→3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine+HCl

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amine.

Scientific Research Applications

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The 2,2-dimethylpropan-1-amine backbone may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and inferred properties of 3-(ethanesulfonyl)-2,2-dimethylpropan-1-amine hydrochloride compared to related compounds:

Compound Name Molecular Formula Substituents Key Structural Features Notable Properties (Inferred)
3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine hydrochloride C₇H₁₆ClNO₂S –SO₂C₂H₅, –CH(CH₃)₂ Strong electron-withdrawing sulfonyl group; steric hindrance from dimethyl groups Likely low volatility, moderate solubility in polar solvents
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride C₅H₁₂ClF₂NO₂S –SO₂C₂H₅, –CF₂ Fluorine substitution enhances electronegativity and stability Increased resistance to metabolic degradation; potential use in fluorinated pharmaceuticals
3-Fluoro-2,2-dimethylpropan-1-amine hydrochloride C₅H₁₃ClFN –F, –CH(CH₃)₂ Single fluorine atom on backbone Molecular weight: 141.61 g/mol; possible enhanced lipophilicity
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₁H₁₆BrN –C₆H₄Br, –CH(CH₃)₂ Aromatic bromophenyl group Likely UV activity; applications in cross-coupling reactions
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride C₅H₁₀ClF₃N –CF₃, –CH(CH₃)₂ Trifluoromethyl group increases polarity High thermal stability; potential agrochemical intermediate
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₂H₁₈ClNO –C₆H₄OCH₃, –CH(CH₃)₂ Methoxy group enhances electron donation Improved solubility in organic solvents; possible CNS activity

Functional Group Impact on Properties

  • Sulfonyl Group (–SO₂C₂H₅): Enhances acidity of adjacent protons and stabilizes negative charges, making the compound amenable to nucleophilic substitution reactions. This group is absent in non-sulfonated analogs like 3-fluoro-2,2-dimethylpropan-1-amine hydrochloride, which instead rely on halogen or aryl substituents .
  • Fluorine Substitution : Fluorinated analogs (e.g., difluoro or trifluoro derivatives) exhibit higher electronegativity and metabolic stability compared to the dimethyl-sulfonyl compound. For example, 3,3,3-trifluoro-2,2-dimethylpropan-1-amine hydrochloride’s –CF₃ group may improve bioavailability in drug design .
  • Aromatic Substitution : Bromophenyl or methoxyphenyl derivatives (e.g., ) introduce π-π stacking capabilities and UV chromophores, expanding utility in materials science or as intermediates for Suzuki-Miyaura couplings .

Biological Activity

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound that has garnered attention in various fields of biological research, particularly in enzymology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of 3-(ethanesulfonyl)-2,2-dimethylpropan-1-amine hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group in the compound can form covalent bonds with nucleophilic sites on proteins, which modulates their activity and affects various biochemical pathways. Such interactions can lead to alterations in cellular processes, making it a valuable tool in both research and therapeutic contexts.

Applications in Research and Medicine

The compound is utilized extensively in scientific research for the following purposes:

  • Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms and protein interactions. Its ability to interact with enzymes allows researchers to elucidate the roles of specific amino acid residues in catalytic activity.
  • Pharmaceutical Development : As an intermediate in the synthesis of pharmaceutical compounds, it holds potential as a precursor for developing new drugs targeting various diseases, including cancer and inflammatory disorders.
  • Chemical Synthesis : The compound is employed as a building block in organic synthesis, allowing for the creation of complex organic molecules that may have biological significance.

1. Enzyme Inhibition Studies

In a study investigating the inhibition of specific kinases, 3-(ethanesulfonyl)-2,2-dimethylpropan-1-amine hydrochloride was shown to selectively inhibit Rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition was linked to potential therapeutic applications for conditions such as hypertension and neurodegenerative diseases .

2. Protein Interaction Analysis

Research focusing on the interaction of this compound with various proteins demonstrated its capacity to alter protein conformations, impacting downstream signaling pathways. Such studies highlight its utility in understanding complex biological systems and disease mechanisms .

Research Findings

A summary of key findings regarding the biological activity of 3-(ethanesulfonyl)-2,2-dimethylpropan-1-amine hydrochloride is presented in Table 1.

Study FocusFindingsImplications
Enzyme InhibitionSelective inhibition of ROCK kinasesPotential treatment for hypertension
Protein InteractionModulation of protein conformations leading to altered signalingInsight into disease mechanisms
Synthesis ApplicationsUsed as a building block for complex organic moleculesFacilitates drug development

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.